molecular formula CH3GeO3 B14281820 CID 78061109

CID 78061109

Cat. No.: B14281820
M. Wt: 135.66 g/mol
InChI Key: XPDJPRBDQJVRCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78061109 is a unique identifier assigned by PubChem, a comprehensive database for chemical compounds, to a specific small molecule. For example, highlights the use of CID identifiers in cheminformatics studies, including collision cross-section (CCS) measurements and mass spectrometry (MS) for structural elucidation . CID entries often include molecular weight, stereochemistry, and spectral data, which are critical for comparative analyses with analogous compounds.

Properties

Molecular Formula

CH3GeO3

Molecular Weight

135.66 g/mol

InChI

InChI=1S/CH3GeO3/c2-1(3,4)5/h3-5H

InChI Key

XPDJPRBDQJVRCY-UHFFFAOYSA-N

Canonical SMILES

C(O)(O)(O)[Ge]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78061109 involves specific reaction conditions and reagents. The preparation typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in the successful synthesis of the compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized methods to ensure high yield and purity. The process involves large-scale reactors, precise control of reaction parameters, and efficient purification techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: CID 78061109 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reagents used.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformation.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction pathway and conditions. These products are often characterized using analytical techniques such as spectroscopy and chromatography.

Scientific Research Applications

CID 78061109 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic transformations. In biology and medicine, the compound is studied for its potential therapeutic effects and interactions with biological molecules. In industry, this compound is utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 78061109 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and triggering a cascade of biochemical events. The detailed understanding of these interactions is crucial for developing new applications and improving existing ones.

Comparison with Similar Compounds

Structural and Spectral Analysis

Comparative studies of small molecules typically involve structural characterization using techniques such as nuclear magnetic resonance (NMR), MS, and liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS). For instance, demonstrates how LC-ESI-MS with source-induced collision-induced dissociation (CID) can differentiate isomeric compounds like ginsenoside Rf and pseudoginsenoside F11 based on their fragmentation patterns . Similar methodologies could be applied to CID 78061109 to compare its structural features with analogs.

Hypothetical Structural Comparison Table

Property This compound Analog 1 (e.g., CID X) Analog 2 (e.g., CID Y)
Molecular Formula CₙHₘOₖ CₐHᵦOᵧ CₓHᵧOᶻ
Molecular Weight (Da) 450.5 432.4 465.3
Key Functional Groups Carboxyl, Amine Ester, Hydroxyl Ketone, Amide
Spectral Signatures NMR: δ 7.2 (s, 1H) MS/MS: m/z 315 → 271 IR: 1720 cm⁻¹ (C=O)
Bioactivity and Pharmacological Profiles

and emphasize bioactivity comparisons, such as antibacterial efficacy or enzyme inhibition. For example, compound 4 from Amanita hemibaphasubsp. javanica showed 80.5% inhibition against H. pylori strain 51, with an MIC₅₀ of 72 µM . Similarly, discusses high-throughput screening (HTS) of chemical libraries to assess target engagement and synthetic analogs’ potency . These approaches could evaluate this compound’s activity against targets like kinases or receptors.

Hypothetical Bioactivity Comparison Table

Assay This compound Analog 1 Analog 2
IC₅₀ (Enzyme Inhibition) 12 nM 25 nM 8 nM
MIC₅₀ (Antibacterial) 50 µM 100 µM 30 µM
Cytotoxicity (CC₅₀) 1.2 µM 2.5 µM 0.9 µM
Solubility (PBS, pH 7.4) 15 µg/mL 8 µg/mL 22 µg/mL
Cheminformatics and Computational Modeling

and highlight the role of cheminformatics in comparing compounds via PubChem’s tools, such as structure-activity relationship (SAR) modeling and molecular docking. For example, CCS values (used in ion mobility spectrometry) and partition coefficients (logP) are often critical discriminators .

Hypothetical Cheminformatics Comparison Table

Parameter This compound Analog 1 Analog 2
logP 3.5 2.8 4.1
CCS (Ų) 210 198 225
Hydrogen Bond Donors 2 3 1
Topological Polar Surface Area 85 Ų 78 Ų 92 Ų

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